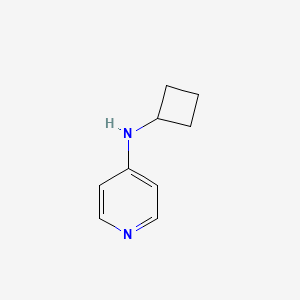

N-cyclobutylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8(3-1)11-9-4-6-10-7-5-9/h4-8H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPHPKNVQWSWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclobutylpyridin 4 Amine and Its Analogues

Strategic Approaches to C-N and C-C Bond Formation for Pyridinyl-Amine Systems

The construction of the core pyridinyl-amine structure relies on robust methods for forming carbon-nitrogen (C-N) and, for its derivatives, carbon-carbon (C-C) bonds. The electron-deficient nature of the pyridine (B92270) ring influences the synthetic strategies employed. nih.gov Key methodologies have been developed to overcome the challenges associated with functionalizing this heterocycle, particularly at the C-4 position. dntb.gov.uadigitellinc.com

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming amine bonds. wikipedia.org This reaction converts a carbonyl group into an amine through an intermediate imine, which is subsequently reduced. bu.edumasterorganicchemistry.com For the synthesis of N-cyclobutylpyridin-4-amine, this strategy typically involves the reaction of 4-aminopyridine (B3432731) with cyclobutanone (B123998).

The process occurs in two main steps within the same pot:

Imine Formation: The primary amine (4-aminopyridine) reacts with the ketone (cyclobutanone) under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine (or the corresponding iminium ion). wikipedia.orgyoutube.com

Reduction: The intermediate imine is then reduced to the final secondary amine product, this compound. youtube.com

A critical aspect of this one-pot procedure is the choice of reducing agent. The reagent must be mild enough to not reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose because they are less reactive than reagents like sodium borohydride (B1222165) (NaBH4) and selectively reduce the protonated imine. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Reactivity | Selectivity | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | High | Low (can reduce aldehydes/ketones) | Two-step process often required |

| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High (selective for imines/iminium ions) | One-pot reaction, weakly acidic (pH ~5-6) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate | High (selective for imines/iminium ions) | One-pot reaction, non-toxic alternative to NaBH₃CN |

This method is highly valued for its operational simplicity and efficiency, making it a cornerstone for the synthesis of N-alkylated amines. bu.eduyoutube.com

Transition-metal-catalyzed cross-coupling reactions provide a versatile and powerful route to C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly prominent for coupling amines with aryl or heteroaryl halides. wikipedia.orgacsgcipr.org This reaction has significantly expanded the possibilities for synthesizing aryl amines, offering a milder alternative to traditional methods like nucleophilic aromatic substitution (SNAr). wikipedia.orgresearchgate.net

For the synthesis of this compound, this protocol would involve the coupling of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with cyclobutylamine (B51885) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net

The general catalytic cycle involves:

Oxidative addition of the 4-halopyridine to a Pd(0) complex.

Coordination of the amine (cyclobutylamine) to the palladium center.

Deprotonation of the coordinated amine by the base to form a palladium amide complex.

Reductive elimination from the palladium amide complex to yield the this compound product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is critical for the reaction's success, influencing reaction rates and yields. Bidentate phosphine ligands like Xantphos and sterically hindered monodentate ligands have proven effective for these transformations. wikipedia.orgnih.gov

Table 2: Typical Components for Buchwald-Hartwig Amination of 4-Halopyridines

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | Xantphos, BINAP, Josiphos | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle |

| Solvent | Toluene (B28343), Dioxane, THF | Provides the reaction medium |

| Aryl Halide | 4-Chloropyridine, 4-Bromopyridine | Electrophilic coupling partner |

| Amine | Cyclobutylamine | Nucleophilic coupling partner |

Achieving regioselectivity in the functionalization of pyridine rings is a significant synthetic challenge, especially when multiple positions are potentially reactive. nih.gov For the synthesis of this compound derivatives, it is crucial to direct the amination specifically to the C-4 position.

Several strategies can be employed to achieve this selectivity:

Use of Pre-functionalized Pyridines: The most straightforward approach is to start with a pyridine ring that is already functionalized at the 4-position with a leaving group, such as a halogen (Cl, Br, I). researchgate.net Reactions like the Buchwald-Hartwig amination can then selectively target this position. researchgate.net

Directed C-H Functionalization: Advanced methods are emerging that can directly functionalize a specific C-H bond. While challenging for the distal C-4 position, some methods utilize directing groups or exploit the inherent electronic properties of the ring to achieve C-4 selectivity. digitellinc.com

Blocking Groups: In some cases, more reactive positions (like C-2) can be temporarily blocked to direct functionalization to the C-4 position. After the desired reaction, the blocking group is removed. nih.gov

Research has shown that in di-substituted pyridines, such as 2,4-dichloropyridine, a highly regioselective Buchwald-Hartwig amination can be achieved at the C-2 position first, followed by a second amination at the C-4 position by modifying reaction conditions (e.g., increasing temperature), allowing for the synthesis of differentially substituted 2,4-diaminopyridines. researchgate.net

Exploration of Novel Reaction Pathways and Reagent Systems for this compound

The field of organic synthesis is continually evolving, with new reactions and reagents being developed to improve efficiency and expand the scope of accessible molecules. researchgate.net For this compound and its analogues, novel pathways beyond traditional methods are being explored.

One such area is the use of isoxazoles as precursors for substituted pyridines. Through a formal insertion of rhodium vinylcarbenoids into the N-O bond of isoxazoles, followed by rearrangement and oxidation, highly functionalized pyridines can be synthesized in a one-pot procedure. acs.org Another approach involves an inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and enamines to produce pyridines. nsf.gov These methods offer unique disconnection strategies for constructing the pyridine core. acs.orgnsf.gov

Furthermore, transition-metal-catalyzed C-H activation is a rapidly advancing field that allows for the direct formation of C-N bonds without pre-functionalization of the pyridine ring. nih.gov While often favoring the C-2 position, new catalytic systems are being designed to target other positions, which could provide future pathways to C-4 aminated pyridines. digitellinc.com

Green Chemistry Principles and Sustainable Synthesis of the Chemical Compound

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. nih.govrasayanjournal.co.in The goal is to design processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.in For the synthesis of pyridine derivatives like this compound, several green strategies can be applied. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating. nih.gov This has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents like toluene or dioxane with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a key green chemistry objective. nih.govrasayanjournal.co.in

Catalysis: The use of catalysts, especially reusable or non-precious metal catalysts, is inherently green as it reduces the stoichiometric waste associated with many classical reactions. ijarsct.co.in Biocatalysis, using enzymes, offers a highly selective and mild approach to synthesis. ijarsct.co.in

Multicomponent Reactions (MCRs): Reactions where three or more reactants combine in a single pot to form the final product are highly efficient and atom-economical. nih.govresearchgate.net They reduce the number of synthetic steps and purification processes, thereby minimizing waste.

Table 3: Application of Green Chemistry Principles to Pyridine Synthesis

| Principle | Application | Benefit |

|---|---|---|

| Alternative Energy Sources | Microwave-assisted reactions | Reduced reaction time, increased yields, lower energy consumption. nih.gov |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact and toxicity. rasayanjournal.co.in |

| Catalysis | Use of efficient, reusable, or base-metal catalysts | High atom economy, reduced waste, avoidance of precious metals. acsgcipr.org |

| Atom Economy | One-pot multicomponent reactions | Increased efficiency, simplified workup, less waste generation. nih.govresearchgate.net |

Synthetic Utility of this compound as a Key Building Block for Complex Architectures

This compound is not only a target molecule but also a valuable synthetic building block for constructing more complex molecular structures. mdpi.comnih.gov The 4-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. rsc.orgnbinno.com

The this compound scaffold can be further functionalized at several positions:

The Pyridine Ring: The remaining C-H positions on the pyridine ring (C-2, C-3, C-5, C-6) can be modified through reactions such as lithiation followed by electrophilic quench, or through direct C-H activation/functionalization, to introduce additional substituents.

The Amino Nitrogen: While already alkylated, the nitrogen atom can participate in further reactions, or the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, altering the electronic properties and solubility of the molecule. mdpi.com

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.comnih.gov Its structure allows it to act as a hydrogen bond donor and acceptor, and to engage in π-stacking interactions, which are important for binding to biological targets like enzymes and receptors. rsc.org The cyclobutyl group provides a specific three-dimensional shape and lipophilicity that can be crucial for optimizing the potency and pharmacokinetic properties of a drug candidate.

In Depth Structural and Spectroscopic Investigations of N Cyclobutylpyridin 4 Amine

X-ray Crystallographic Analysis of N-cyclobutylpyridin-4-amine and its Solid-State Architectures

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. For this compound, such an analysis would provide definitive data on bond lengths, bond angles, and the conformation of the molecule in the solid state. The crystal structure would elucidate the geometry of the pyridine (B92270) ring, the puckering of the cyclobutyl ring, and their spatial relationship.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but the same chemical composition nih.gov. Molecules with hydrogen bonding capabilities, like this compound, are often prone to polymorphism because different hydrogen-bonding patterns can lead to various stable crystal packings scispace.com.

Crystal engineering studies would involve crystallizing the compound from a variety of solvents and under different conditions (e.g., temperature, pressure) to identify potential polymorphs. The discovery of different polymorphic forms is crucial as they can exhibit distinct physical properties, including melting point, solubility, and stability nih.gov. For instance, a related compound, N-phenylpyridin-4-amine, is known to form at least two different polymorphs depending on the crystallization solvent, highlighting the likelihood of similar behavior for the N-cyclobutyl derivative scispace.com.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The solid-state architecture of this compound is expected to be dominated by intermolecular hydrogen bonds. The secondary amine group (-NH-) provides a hydrogen bond donor, while the pyridinic nitrogen atom acts as a hydrogen bond acceptor lumenlearning.comlibretexts.org. This combination facilitates the formation of robust N-H···N hydrogen bonds between adjacent molecules.

Table 1: Hypothetical Hydrogen Bond Parameters for a Potential Crystalline Form of this compound This table presents expected values based on typical hydrogen bond geometries in related structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | 0.88 | 2.15 | 3.00 | 165 |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic methods are essential for a complete understanding of the molecule's structure, conformation, and dynamic behavior in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Behavior

NMR spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of atoms.

More advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the cyclobutyl ring relative to the pyridine ring nih.gov. Dynamic NMR (D-NMR) experiments performed at various temperatures could reveal information about energy barriers associated with conformational changes, such as the puckering of the cyclobutyl ring or rotation around the C-N bond connecting the two moieties researchgate.net.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table contains predicted chemical shift values based on standard functional group ranges. Solvent: CDCl₃.

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H (ortho to N) | ¹H | ~8.2-8.4 | d |

| Pyridine H (meta to N) | ¹H | ~6.6-6.8 | d |

| Amine NH | ¹H | ~4.5-5.5 | br s |

| Cyclobutyl CH (alpha) | ¹H | ~4.0-4.4 | p |

| Cyclobutyl CH₂ (beta) | ¹H | ~2.2-2.5 | m |

| Cyclobutyl CH₂ (gamma) | ¹H | ~1.7-2.0 | m |

| Pyridine C (para to N) | ¹³C | ~150-152 | s |

| Pyridine C (ortho to N) | ¹³C | ~148-150 | d |

| Pyridine C (meta to N) | ¹³C | ~107-109 | d |

| Cyclobutyl C (alpha) | ¹³C | ~48-52 | d |

| Cyclobutyl C (beta) | ¹³C | ~30-33 | t |

| Cyclobutyl C (gamma) | ¹³C | ~15-18 | t |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Band Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule arxiv.org. The spectra of this compound would be characterized by specific vibrational modes.

N-H vibrations: A distinct stretching band for the secondary amine N-H group would be expected in the FT-IR spectrum around 3200-3400 cm⁻¹ orgchemboulder.com.

Aromatic ring vibrations: C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹ nih.gov.

Aliphatic group vibrations: C-H stretching bands for the cyclobutyl group would be present in the 2850-2980 cm⁻¹ range.

C-N vibrations: The stretching of the C-N bond connecting the ring systems would be found in the 1250-1350 cm⁻¹ region orgchemboulder.com.

Theoretical calculations using methods like Density Functional Theory (DFT) would be employed to compute the vibrational frequencies. Comparing these calculated frequencies with the experimental FT-IR and Raman spectra allows for a precise assignment of each observed band to a specific molecular vibration nih.gov.

Table 3: Tentative Vibrational Band Assignments for this compound This table presents expected frequency ranges for key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| N-H Stretch | 3200-3400 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-2980 | FT-IR, Raman |

| C=C / C=N Ring Stretch | 1400-1600 | FT-IR, Raman |

| N-H Bend | 1550-1650 | FT-IR |

| C-N Stretch | 1250-1350 | FT-IR |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₂N₂), the molecular weight is 148.21 g/mol . Due to the presence of two nitrogen atoms (an even number), the molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum would be expected at an even m/z value, specifically m/z 148.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common pathway for amines youtube.com. This could lead to the loss of a C₃H₅ radical from the cyclobutyl ring.

Loss of the cyclobutyl group: Cleavage of the N-cyclobutyl bond would result in a fragment corresponding to the 4-aminopyridine (B3432731) cation.

Ring fragmentation: The pyridine ring could undergo fragmentation, although this is typically less favored than the loss of substituents.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 4: Plausible Mass Spectrometry Fragments for this compound This table lists potential fragment ions and their corresponding mass-to-charge ratios (m/z).

| m/z | Proposed Fragment Ion |

| 148 | [C₉H₁₂N₂]⁺˙ (Molecular Ion) |

| 120 | [M - C₂H₄]⁺˙ |

| 94 | [C₅H₆N₂]⁺˙ (4-aminopyridine cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Theoretical and Computational Chemistry of N Cyclobutylpyridin 4 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric structure, electron distribution, and stability of N-cyclobutylpyridin-4-amine.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, balancing computational cost and accuracy. A DFT study of this compound, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin by optimizing the molecule's geometry to find its lowest energy conformation.

This optimization would yield key structural parameters. The results would show a pyridine (B92270) ring that is largely planar, with slight distortions induced by the bulky cyclobutylamino substituent. The bond between the pyridine C4 carbon and the exocyclic nitrogen (N-exo) would exhibit partial double bond character due to resonance, making it shorter than a typical C-N single bond. The cyclobutyl ring would likely adopt a puckered conformation.

Electronic properties derived from these calculations would include the molecular dipole moment, electrostatic potential (ESP) maps, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges). The ESP map would indicate regions of negative potential around the pyridinic nitrogen (N-endo) due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. Conversely, the amino hydrogen would represent a region of positive potential. Atomic charge calculations would quantify the electron-donating effect of the cyclobutylamino group on the pyridine ring.

Table 1: Predicted Ground State Geometric and Electronic Properties from DFT Calculations

| Parameter | Predicted Value | Comment |

|---|---|---|

| C4-N(exo) Bond Length | ~1.37 Å | Shorter than a typical C-N single bond (~1.47 Å) due to resonance. |

| N(exo)-C(cyclobutyl) Bond Length | ~1.46 Å | Typical C-N single bond length. |

| C-N-C Bond Angle (Pyridine Ring) | ~117° | Slightly compressed from the ideal 120° sp² angle. |

| Dipole Moment | ~3.5 - 4.5 D | Directed from the cyclobutylamino group towards the pyridinic nitrogen. |

| Mulliken Charge on N(endo) | ~ -0.6 e | Confirms this atom as a significant nucleophilic center. |

| Mulliken Charge on N(exo) | ~ -0.7 e | Indicates significant electron density on the exocyclic nitrogen. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the amino nitrogen and the pyridine ring, reflecting the electron-donating nature of the substituent. The LUMO is anticipated to be a π*-orbital localized primarily on the pyridine ring, particularly on the carbon atoms ortho and para to the pyridinic nitrogen.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations can precisely determine these orbital energies and the resulting gap, which informs the molecule's susceptibility to electron transfer and its electronic absorption properties. nih.govresearchgate.net Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from these energies to quantify reactivity trends. researchgate.net

Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors

| Parameter | Definition | Predicted Characteristic |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating good electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low for a substituted pyridine, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Moderately small, suggesting potential for high reactivity. |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Inversely related to reactivity; a lower value indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ -(E(HOMO) + E(LUMO)) / 2 | Measures the molecule's ability to attract electrons. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the N-cyclobutyl bond allows for different spatial orientations, or conformations, of the cyclobutyl group relative to the pyridine ring. Conformational analysis is used to identify the most stable conformers and the energy barriers between them.

A Potential Energy Surface (PES) map can be generated by systematically rotating the dihedral angle defined by the C5-C4-N(exo)-C(cyclobutyl) atoms and calculating the energy at each step. This process would likely reveal two main low-energy conformations: a "bisected" conformer, where the C-N(exo)-C plane is perpendicular to the pyridine ring, and a "planar" or "eclipsed" conformer where it is coplanar. Studies on the analogous 4-cyclopropylpyridine (B1598168) have shown that bisected conformations are generally preferred. researchgate.net For this compound, the puckered nature of the four-membered ring adds another layer of complexity, with "axial" and "equatorial" orientations of the pyridine ring relative to the cyclobutyl group also influencing stability. The global minimum energy conformation would be the one that best balances steric hindrance and electronic effects like hyperconjugation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate the computed structures. Frequency calculations based on the optimized DFT geometry can predict the infrared (IR) spectrum. Specific vibrational modes, such as the C=N stretching of the pyridine ring, N-H bending, and C-N stretching, can be assigned to calculated frequencies.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental data, provide a rigorous test of the accuracy of the computed molecular geometry and electronic environment. Discrepancies between calculated and experimental spectra can point to specific intermolecular interactions or solvent effects not accounted for in the gas-phase calculation.

Elucidation of Reaction Mechanisms and Transition State Analysis for Transformations Involving this compound

DFT can be employed to model chemical reactions involving this compound. For instance, the mechanism of electrophilic substitution on the pyridine ring or protonation at the pyridinic nitrogen can be investigated. By locating the transition state (TS) structures connecting reactants to products, a complete reaction energy profile can be constructed.

This analysis provides the activation energy (the energy difference between the reactant and the TS), which is crucial for understanding reaction kinetics. The geometry of the TS reveals the precise atomic motions involved in the bond-breaking and bond-forming processes. For example, a study of protonation would confirm the pyridinic nitrogen as the most basic site and calculate the associated proton affinity. researchgate.net

Investigation of Intermolecular Interactions and Self-Assembly Propensities through Molecular Simulations

While quantum mechanics is ideal for single molecules, molecular dynamics (MD) simulations are better suited to study the behavior of many molecules over time. MD simulations can provide insight into the intermolecular interactions that govern the bulk properties and self-assembly of this compound. rsc.orgmdpi.com

Using a force field parameterized for this type of molecule, MD simulations can model the system in a condensed phase (e.g., in a solvent or as a pure liquid). Analysis of the simulation trajectories can reveal key intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the pyridinic nitrogen of another. It could also show π-π stacking interactions between pyridine rings. The radial distribution function (RDF) can be calculated to quantify the probability of finding neighboring molecules at a certain distance, providing a detailed picture of the local liquid structure. These simulations can help predict tendencies for crystallization or aggregation.

Computational Studies on Molecular Basicity and Protonation Equilibria

Computational chemistry provides a powerful lens for examining the intrinsic basicity of molecules like this compound and understanding their protonation equilibria in various environments. Through theoretical calculations, it is possible to quantify properties such as gas-phase basicity (GB) and proton affinity (PA), as well as to predict aqueous pKa values. These studies offer insights into how the electronic structure of a molecule governs its ability to accept a proton.

The basicity of this compound is primarily attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring. The N-cyclobutyl group, being an electron-donating group, increases the electron density on the ring nitrogen, thereby enhancing its basicity compared to unsubstituted pyridine. Computational models can precisely quantify this effect.

In the gas phase, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia. doubtnut.com This trend is influenced by the electron-donating inductive effect of the alkyl groups. doubtnut.com For this compound, a secondary amine derivative of 4-aminopyridine (B3432731), the cyclobutyl group is expected to increase the gas-phase basicity relative to 4-aminopyridine.

Quantum chemical calculations, particularly those employing density functional theory (DFT), are a common approach to studying the basicity of pyridine derivatives. researchgate.netnih.gov Methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) are often used to optimize the molecular geometries of the neutral base and its protonated conjugate acid. nih.gov The energy difference between these two states is then used to calculate the proton affinity.

The protonation of this compound can occur at either the exocyclic amino nitrogen or the endocyclic pyridine nitrogen. Computational studies on similar 4-aminopyridine derivatives have shown that protonation overwhelmingly favors the pyridine ring nitrogen. quora.com This is because the lone pair on the exocyclic nitrogen is involved in resonance with the aromatic ring, making it less available for protonation. quora.com In contrast, the lone pair on the pyridine nitrogen is located in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, making it more accessible to protons. quora.com

Solvation effects play a crucial role in molecular basicity in solution. Computational models can account for these effects using various solvent models, such as the conductor-like screening model (COSMO) or the solvation model based on density (SMD). These models simulate the interaction of the molecule with the solvent, allowing for the calculation of aqueous pKa values.

| Compound | Experimental pKa |

|---|---|

| Pyridine | 5.25 |

| 4-Aminopyridine | 9.17 quora.com |

| 4-(Dimethylamino)pyridine | 9.70 |

Reactivity Profiles and Chemical Transformations of N Cyclobutylpyridin 4 Amine

Nucleophilic Reactivity of the Amine Nitrogen Center

The exocyclic secondary amine in N-cyclobutylpyridin-4-amine is a primary center of nucleophilic reactivity. The nitrogen's lone pair is readily available to attack electrophilic species, leading to the formation of new covalent bonds. chemrevise.orglibretexts.org This reactivity is fundamental to many derivatization strategies for this compound.

Key reactions involving the amine nitrogen include:

Alkylation: The nitrogen can act as a nucleophile in substitution reactions with alkyl halides (SN2 mechanism). ucalgary.ca This reaction typically proceeds by the nitrogen lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca However, a significant challenge in the alkylation of primary and secondary amines is overalkylation. masterorganicchemistry.comlibretexts.org The resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to further reaction to form a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.comchemguide.co.uk Careful control of stoichiometry and reaction conditions is necessary to selectively achieve mono-alkylation.

Acylation: this compound readily undergoes acylation with reagents like acyl chlorides or acid anhydrides to form stable amide derivatives. researchgate.netmdpi.com This is one of the most common transformations for amines. The reaction is typically rapid and high-yielding. The resulting amide significantly alters the electronic properties of the nitrogen, making it much less nucleophilic and basic due to the delocalization of the lone pair into the adjacent carbonyl group. msu.edu

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide. This transformation is analogous to acylation and is a common method for protecting or modifying the amine functional group.

Table 1: Nucleophilic Reactions at the Amine Nitrogen of this compound

| Reaction Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Prone to overalkylation to form quaternary ammonium salts. masterorganicchemistry.com |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Generally a high-yielding and clean reaction. researchgate.net |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | Forms a stable sulfonamide derivative. |

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is a more complex issue. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene—often compared to nitrobenzene (B124822) in terms of reactivity. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions frequently used for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring to a great extent. uoanbar.edu.iqwikipedia.org

However, the 4-amino group is a powerful activating and ortho, para-directing group. In this compound, this activating effect competes with the inherent deactivation of the ring by the endocyclic nitrogen. The amino group directs incoming electrophiles to the positions ortho to it, which are the C-3 and C-5 positions.

Halogenation: Direct halogenation of 4-aminopyridine (B3432731) derivatives can occur. For instance, reactions with halogens or interhalogens can lead to substitution on the pyridine ring, although the reaction can be complex. acs.org The reaction of 4-aminopyridine with bromine, for example, can result in bromination at the 3 and 5 positions. acs.org

Nitration: Nitration of pyridine requires harsh conditions. libretexts.org The presence of the activating amino group facilitates the reaction compared to pyridine itself, but the conditions remain vigorous. The strong acidic medium of typical nitrating mixtures (HNO₃/H₂SO₄) will protonate the pyridine nitrogen, strongly deactivating the ring and potentially protonating the exocyclic amine, reducing its activating influence. researchgate.net

Sulfonation: Similar to nitration, sulfonation of pyridine requires high temperatures. youtube.com The 4-amino group would direct the substitution to the 3-position.

Table 2: Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent | Expected Position of Substitution | Conditions |

|---|---|---|---|

| Bromination | Br₂ | C-3 and/or C-5 | Can be complex, may involve Lewis acid catalyst. acs.org |

| Nitration | HNO₃ / H₂SO₄ | C-3 and/or C-5 | Harsh conditions required due to ring deactivation. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | C-3 | High temperatures typically necessary. youtube.com |

Cyclobutyl Ring Opening and Rearrangement Reactions in the Context of Reactivity

The cyclobutyl group, while more stable than its cyclopropyl (B3062369) counterpart, is a strained four-membered ring. Under certain conditions, this strain can be released through ring-opening or rearrangement reactions. Such reactions often require activation, for example, through radical pathways, transition-metal catalysis, or the presence of highly reactive intermediates.

For this compound, reactions that generate a positive charge or radical on the nitrogen or the adjacent carbon of the cyclobutyl ring could potentially induce ring opening. For example, under strongly acidic or oxidative conditions, the cyclobutane (B1203170) ring may undergo cleavage. However, these reactions are not as common as transformations involving the amine or the pyridine ring and typically require specific and often harsh conditions. Research has shown that certain N-substituted bicyclic amidines can undergo ring-opening upon reaction with electrophiles, though this is a different system. beilstein-journals.org In the context of this compound, the cyclobutyl ring is generally stable under the conditions used for standard nucleophilic and electrophilic reactions described above.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can target either the pyridine ring or the N-cyclobutyl group.

Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or m-CPBA. The formation of the pyridine-N-oxide dramatically alters the reactivity of the pyridine ring. It activates the C-2 and C-4 positions towards nucleophilic attack and, by withdrawing electron density through resonance, can facilitate electrophilic attack at the C-3 and C-5 positions. wikipedia.org The secondary amine is also susceptible to oxidation, though this is often less controlled and can lead to a mixture of products.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni). uoanbar.edu.iq This transformation completely removes the aromaticity and results in a saturated heterocyclic system, N-cyclobutylpiperidin-4-amine. This changes the geometry and basicity of the molecule significantly. The cyclobutyl ring is generally resistant to reduction under these conditions.

Derivatization Strategies for Functional Group Transformations and Scaffold Diversification

The reactivity profiles discussed in the preceding sections provide a toolbox for the derivatization of this compound. These strategies are crucial for modifying the compound's properties for various applications, such as in medicinal chemistry or materials science.

Scaffold Diversification via N-Acylation/Alkylation: The nucleophilic amine handle is the most common site for derivatization. A wide array of substituents can be introduced via acylation and sulfonylation to create libraries of amides and sulfonamides. researchgate.net While direct N-alkylation can be complicated by over-reaction, alternative methods like reductive amination (reacting a cyclobutanone (B123998) with pyridin-4-amine) can provide more controlled access to this compound and its analogs.

Functionalization of the Pyridine Ring: Electrophilic aromatic substitution, despite its challenges, allows for the introduction of functional groups like halogens or nitro groups onto the pyridine core. acs.org These groups can then serve as handles for further transformations. For example, a bromine atom introduced at the 3-position can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.

Combined Derivatization: A multi-step strategy involving both the amine and the ring can lead to highly diversified scaffolds. For example, the amine could first be protected via acylation, followed by a functionalization reaction on the pyridine ring, and concluding with deprotection or modification of the amide.

Table 3: Derivatization Strategies for this compound

| Strategy | Reaction Type | Target Site | Resulting Structure | Purpose |

|---|---|---|---|---|

| Amide Formation | Acylation | Amine Nitrogen | N-acyl-N-cyclobutylpyridin-4-amine | Scaffold diversification, property modulation. mdpi.com |

| Ring Halogenation | EAS (e.g., Bromination) | Pyridine Ring (C-3/C-5) | 3-Bromo-N-cyclobutylpyridin-4-amine | Introduction of a handle for cross-coupling. |

| N-Oxide Formation | Oxidation | Pyridine Nitrogen | This compound-N-oxide | Altering ring reactivity for further substitution. wikipedia.org |

| Ring Reduction | Catalytic Hydrogenation | Pyridine Ring | N-cyclobutylpiperidin-4-amine | Conversion from aromatic to saturated scaffold. uoanbar.edu.iq |

Mechanistic Studies of Key Reactions Involving the Chemical Compound

The mechanisms underpinning the reactivity of this compound are well-established principles in organic chemistry.

Mechanism of Nucleophilic Attack at Nitrogen: Reactions such as alkylation with alkyl halides proceed via a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.ca This involves a single transition state where the nitrogen lone pair attacks the electrophilic carbon, and the leaving group departs simultaneously. The subsequent deprotonation of the resulting ammonium salt, often by another molecule of the amine acting as a base, yields the neutral product. libretexts.orgyoutube.com

Applications of N Cyclobutylpyridin 4 Amine in Advanced Chemical Systems

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

While no specific metal complexes of N-cyclobutylpyridin-4-amine have been reported in the surveyed literature, the broader class of 4-aminopyridine (B3432731) derivatives is well-established in coordination chemistry. The pyridine (B92270) nitrogen atom, with its available lone pair of electrons, is a primary site for coordination to a wide range of transition metal ions. The presence of the amino group at the 4-position can influence the electronic properties of the pyridine ring, potentially enhancing its donor capacity.

The coordination behavior of 4-aminopyridine itself has been documented with various metals, forming complexes with diverse geometries and properties. For instance, cobalt(II) chloride reacts with 4-aminopyridine to form a tetrahedral complex, [CoCl₂(C₅H₆N₂)₂], where the pyridine nitrogen coordinates to the cobalt center. nih.gov The supramolecular structure of this complex is stabilized by π-π stacking interactions between the pyridine rings and N-H···Cl hydrogen bonds. nih.gov It is conceivable that this compound could form similar complexes, with the bulky cyclobutyl group potentially influencing the crystal packing and solubility of the resulting coordination compounds.

The general characteristics of metal complexes with substituted pyridines are summarized in the table below, which could be extrapolated to hypothesize the behavior of this compound.

| Metal Ion | Typical Coordination Geometries | Potential Bonding Interactions |

| Cobalt(II) | Tetrahedral, Octahedral | N-M coordination, Hydrogen bonding |

| Copper(II) | Square Planar, Octahedral | N-M coordination, Halogen bonding |

| Zinc(II) | Tetrahedral | N-M coordination |

| Silver(I) | Linear, Trigonal Planar | N-M coordination |

It is important to note that this table represents general trends for pyridine-type ligands and is not based on experimental data for this compound.

Utilization as a Precursor in the Synthesis of Complex Organic Architectures

The utility of N-substituted aminopyridines as building blocks in organic synthesis is a well-explored area. These compounds can undergo various transformations at the pyridine ring, the amino group, or through the activation of C-H bonds. While no specific synthetic applications of this compound have been documented, its structure suggests several potential reaction pathways.

The amino group could be functionalized further, or the pyridine ring could be subjected to electrophilic or nucleophilic substitution reactions, depending on the reaction conditions. For instance, aminopyridines can be precursors for the synthesis of more complex heterocyclic systems. nih.gov The cyclobutyl group might offer steric influence or act as a lipophilic moiety in the design of new organic molecules.

General synthetic transformations involving aminopyridine scaffolds include:

N-alkylation or N-acylation of the amino group.

Electrophilic aromatic substitution on the pyridine ring, typically directed by the amino group.

Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) if the pyridine ring is further functionalized with a halide.

Condensation reactions to form fused heterocyclic systems.

Without specific experimental data, the reactivity of this compound in these transformations remains a matter of speculation.

Supramolecular Assembly and Host-Guest Chemistry Involving the Chemical Compound

Supramolecular chemistry often utilizes molecules capable of forming directional non-covalent interactions, such as hydrogen bonds and π-π stacking, to construct larger, organized assemblies. 4-Aminopyridine derivatives are known to participate in such interactions. nih.govmdpi.com The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The aromatic pyridine ring can also engage in π-π stacking interactions.

In the context of host-guest chemistry, there is no evidence of this compound acting as either a host or a guest molecule in published literature. The principles of host-guest chemistry rely on molecular recognition, where a host molecule with a cavity or binding site selectively binds a complementary guest molecule. mdpi.commdpi.com While pyridine-containing macrocycles can act as hosts, the simple structure of this compound makes it an unlikely candidate for a host. As a potential guest, its size and shape would need to be complementary to a specific host molecule.

Exploration in Optoelectronic Materials Precursors based on Theoretical Predictions

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting the electronic and optical properties of novel organic materials. rsc.orgedu.krd These studies can help identify promising candidates for applications in areas like organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. Key parameters calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and absorption spectra.

A search of the scientific literature revealed no theoretical studies focused on the optoelectronic properties of this compound. For related aminopyridine derivatives, computational studies have been performed to understand their electronic structure and potential for various applications. mdpi.comedu.krd The introduction of different substituent groups can significantly tune the electronic properties of the pyridine core. The electron-donating nature of the amino group generally raises the HOMO energy level, while the effect of the cyclobutyl group would likely be more subtle, primarily influencing the molecule's conformation and solid-state packing.

To provide a hypothetical context, the table below outlines the typical effects of substituents on the optoelectronic properties of aromatic systems, which could be considered in future theoretical investigations of this compound.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Electron Donating | Increases | Relatively small change | Decreases |

| Electron Withdrawing | Decreases | Decreases | Can increase or decrease |

| Alkyl Groups | Small increase | Small change | Small decrease |

Again, these are general trends and specific values for this compound would require dedicated computational studies.

Future Directions and Emerging Research Avenues for N Cyclobutylpyridin 4 Amine

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

Recent strategies in the synthesis of related cyclobutylamines have utilized innovative approaches such as the Lewis acid-catalyzed cycloaddition/ring-opening of bicyclo[1.1.0]butanes, which offers a stereocontrolled route under mild conditions acs.org. Applying similar strain-release strategies could provide a novel and efficient pathway to functionalized cyclobutane (B1203170) precursors for N-cyclobutylpyridin-4-amine. Additionally, photoredox-catalyzed methods, which use light to drive chemical reactions, present a powerful tool for forging C-C bonds in a controlled manner, as demonstrated in the decarboxylative radical addition to bicyclo[1.1.0]butanes to form 1,3-disubstituted cyclobutanes amazonaws.com.

The table below outlines potential sustainable approaches for the synthesis of this compound compared to traditional methods.

| Feature | Traditional Synthetic Routes | Potential Sustainable Routes |

| Starting Materials | Often reliant on petroleum-based feedstocks and pre-functionalized rings. | Utilization of biomass-derived precursors; strain-release synthesis from highly strained molecules like bicyclobutanes acs.orgamazonaws.com. |

| Reaction Type | Multi-step sequences with protection/deprotection steps. | One-pot multicomponent reactions; photoredox catalysis; biocatalysis. |

| Solvents | Use of volatile and hazardous organic solvents (e.g., chlorinated hydrocarbons). | Benign solvents such as water, ethanol, or supercritical CO2; solvent-free reaction conditions. |

| Catalysis | Stoichiometric reagents, heavy metal catalysts. | Earth-abundant metal catalysts; organocatalysis; enzymatic catalysis. |

| Energy Input | High-temperature reflux conditions. | Photochemical reactions at ambient temperature; microwave-assisted synthesis. |

| Atom Economy | Lower, due to the generation of byproducts. | Higher, with fewer byproducts and more efficient incorporation of starting materials into the final product. |

Integration of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Kinetic Analysis

Gaining a detailed understanding of reaction mechanisms is crucial for optimization and control. The integration of advanced spectroscopic techniques for in-situ (in the reaction mixture) monitoring is a significant emerging avenue. Techniques such as fiber-optic LED-NMR, photoflow ESI-MS, and Raman spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products without disrupting the reaction fu-berlin.de.

For the synthesis of this compound, these methods could be employed to:

Identify Transient Intermediates: Detect short-lived radical species or cationic intermediates, providing direct evidence for proposed mechanistic pathways fu-berlin.de.

Optimize Reaction Conditions: Rapidly screen the effects of catalyst loading, temperature, and substrate concentration to identify optimal conditions for yield and selectivity.

Elucidate Kinetics: Determine reaction rates and orders, which is essential for scaling up processes from the laboratory to industrial production fu-berlin.de.

The development of novel fluorescent probes based on the pyridine (B92270) core also offers opportunities for specialized analytical applications mdpi.comresearchgate.netacs.org. While not directly for reaction monitoring, functionalized this compound derivatives could potentially be designed as sensors for specific analytes.

| Spectroscopic Technique | Information Gained | Application to this compound Synthesis |

| LED-NMR | Real-time concentration of major species, identification of productive intermediates fu-berlin.de. | Tracking the conversion of starting materials and the formation of the final product; observing the formation of key intermediates. |

| Photoflow ESI-MS | Detection of low-concentration and transient species, including radical cations fu-berlin.de. | Elucidating mechanisms of photocatalytic or electrochemical synthetic routes by identifying reactive intermediates. |

| FT-IR/Raman Spectroscopy | Monitoring changes in functional groups and bond vibrations in real-time. | Following the progress of key bond-forming or bond-breaking steps, such as the formation of the C-N bond. |

| UV-Vis Spectroscopy | Tracking the concentration of chromophoric species, such as catalysts or conjugated intermediates nih.gov. | Monitoring the status of a photocatalyst or the formation of colored byproducts. |

Application of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

For this compound, AI and ML could be applied to:

Predict Physicochemical Properties: Models can be trained to predict properties such as solubility, lipophilicity, and metabolic stability based on the molecular structure, aiding in the design of derivatives with desired characteristics nih.govmdpi.com.

Retrosynthetic Analysis: AI platforms can propose novel synthetic pathways by working backward from the target molecule to commercially available starting materials, potentially uncovering more efficient routes philadelphia.edu.joacs.org.

Reaction Optimization: Machine learning algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction, reducing the need for extensive experimental screening bohrium.comdigitellinc.comresearchgate.net.

The table below summarizes potential AI/ML applications for accelerating research on this compound.

| Application Area | AI/ML Tool | Potential Impact |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models; Graph Neural Networks nih.govresearchgate.net. | Rapidly screen virtual libraries of derivatives to identify candidates with optimal properties for specific applications. |

| Synthesis Design | Retrosynthesis prediction algorithms (e.g., based on Monte Carlo tree search) acs.org. | Suggest innovative and potentially more efficient synthetic routes that might not be considered by chemists. |

| Reaction Outcome & Yield Prediction | Classification and regression models trained on reaction databases digitellinc.com. | Predict the success and yield of a planned reaction, saving time and resources on experiments likely to fail. |

| Condition Recommendation | Models trained on high-throughput experimentation (HTE) data bohrium.com. | Recommend optimal reaction conditions, including catalyst, solvent, and temperature, to maximize product yield. |

Exploration of Unconventional Reactivity Modes and Chemical Transformations

Future research will likely delve into the unconventional reactivity of the this compound scaffold. The strained cyclobutyl ring and the electronically versatile pyridine ring offer unique opportunities for novel chemical transformations.

Potential areas of exploration include:

Strain-Release Functionalization: The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) could be harnessed to drive reactions that open or rearrange the ring, leading to novel molecular skeletons.

Photochemical Reactions: The pyridine ring can participate in various photochemical reactions. Investigating the photochemistry of this compound could lead to new methods for late-stage functionalization or the synthesis of complex polycyclic structures.

C-H Activation: Direct functionalization of the C-H bonds on both the cyclobutyl and pyridine rings is a highly sought-after transformation in modern organic synthesis. Developing selective C-H activation protocols would provide a powerful tool for creating derivatives.

Oxidative Transformations: The use of strong oxidizing agents, such as trifluoroperacetic acid, could lead to interesting transformations at the pyridine nitrogen or the ring itself, potentially forming N-oxides or ring-opened products depending on the reaction conditions wikipedia.org.

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Cycloalkyl-Pyridine Systems

Systematic studies on this compound and its analogs can provide fundamental insights into the interplay between the electronic properties of the pyridine ring and the steric and conformational effects of the cycloalkyl substituent. This research helps build a predictive understanding of how molecular structure dictates chemical reactivity nih.govnih.govsemanticscholar.org.

Key research questions to address include:

Electronic Effects: How does the cyclobutyl group, compared to other alkyl or cycloalkyl groups, influence the electron density and basicity of the pyridine nitrogen and the aromatic ring?

Steric Hindrance: How does the steric bulk of the cyclobutyl group affect the accessibility of the nitrogen lone pair and the adjacent positions on the pyridine ring for various reagents?

Conformational Influence: What are the preferred conformations of the cyclobutyl group relative to the pyridine ring, and how does this conformation influence reactivity in, for example, catalyzed cross-coupling reactions?

By systematically modifying the cycloalkyl group (e.g., cyclopropyl (B3062369), cyclopentyl) and the substitution pattern on the pyridine ring, researchers can build comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) models nih.govnih.gov. These models are invaluable for the rational design of new molecules with tailored properties.

Q & A

Q. What are the optimal synthetic routes for N-cyclobutylpyridin-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling cyclobutylamine with substituted pyridine precursors. Key parameters include:

- Catalysis : Use palladium-based catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to enhance efficiency .

- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- Purification : Column chromatography or recrystallization ensures ≥95% purity.

Q. How can the structure of this compound be characterized using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and pyridine aromatic protons (δ 8.0–8.5 ppm) .

- ¹³C NMR : Confirm cyclobutyl carbons (δ 25–35 ppm) and pyridine carbons (δ 120–150 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks. Exact mass (e.g., 177.23 g/mol) validates molecular formula .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

Q. What storage conditions are critical for maintaining the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent thermal degradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.

- Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., kinase inhibition vs. no effect) be resolved?

Methodological Answer:

- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerization or degradation .

- Dose-Response Analysis : Perform IC₅₀ curves across 3–4 log units to assess potency thresholds .

Q. How can computational methods guide the design of this compound derivatives for target-specific applications?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to kinase domains (e.g., EGFR or CDK2) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .

- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ≤3 for blood-brain barrier penetration) .

Q. What experimental strategies validate the mechanism of action in cellular models?

Methodological Answer:

- Knockdown/Overexpression : Use siRNA or CRISPR to confirm target dependency in cancer cell lines .

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values) .

- Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatocyte models to assess stability .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., boronic esters) to guide C-H activation at specific positions .

- Microwave Synthesis : Enhances regioselectivity in halogenation or nitration reactions via controlled heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.